Home > Products > Screening Compounds P49923 > Nitromethaqualone hydrochloride
Nitromethaqualone hydrochloride - 3946-23-4

Nitromethaqualone hydrochloride

Catalog Number: EVT-14494709
CAS Number: 3946-23-4
Molecular Formula: C16H14ClN3O4
Molecular Weight: 347.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nitromethaqualone hydrochloride is a potent analogue of methaqualone, a compound known for its sedative and hypnotic properties. With a molecular formula of C16H13N3O4C_{16}H_{13}N_{3}O_{4} and a molar mass of approximately 311.297 g/mol, nitromethaqualone is significantly more potent than its parent compound, exhibiting effects that are about ten times stronger. The typical dosage for therapeutic use is around 25 mg .

Source and Classification

Nitromethaqualone belongs to the quinazolinone class of compounds, which are characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is classified as a central nervous system depressant, acting primarily as a positive modulator of the gamma-aminobutyric acid (GABA) A receptor, similar to other sedatives such as benzodiazepines .

Synthesis Analysis

Methods and Technical Details

The synthesis of nitromethaqualone typically involves several steps:

  1. Starting Materials: The synthesis begins with N-acetylanthranilic acid, which is reacted with o-toluidine in the presence of phosphorus trichloride to form the intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization to yield methaqualone, which can then be further modified to produce nitromethaqualone.
  3. Nitration: The key step for producing nitromethaqualone involves nitrating methaqualone at the para position of the aromatic ring using a nitrating agent such as concentrated nitric acid in the presence of sulfuric acid .
N acetylanthranilic acid+o toluidinePCl3MethaqualoneHNO3/H2SO4Nitromethaqualone\text{N acetylanthranilic acid}+\text{o toluidine}\xrightarrow{\text{PCl}_3}\text{Methaqualone}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{Nitromethaqualone}
Molecular Structure Analysis

Structure and Data

The molecular structure of nitromethaqualone features a quinazolinone backbone with specific functional groups that contribute to its pharmacological activity. The structure can be represented as follows:

  • IUPAC Name: 2-methyl-3-(o-methoxy-p-nitrophenyl)-4(3H)-quinazolinone
  • Chemical Formula: C16H13N3O4C_{16}H_{13}N_{3}O_{4}

Structural Features

  • The presence of the nitro group (-NO₂) enhances its potency compared to methaqualone.
  • The methoxy group (-OCH₃) also plays a crucial role in modulating its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Nitromethaqualone can undergo various chemical reactions typical for quinazolinones, including:

  1. Reduction Reactions: The nitro group can be reduced under certain conditions to yield amine derivatives.
  2. Substitution Reactions: The aromatic rings in nitromethaqualone can participate in electrophilic aromatic substitution, allowing for further derivatization.
  3. Decomposition: Under acidic or basic conditions, nitromethaqualone may decompose, leading to the formation of various by-products .
Mechanism of Action

Process and Data

Nitromethaqualone exerts its effects primarily through modulation of the GABA A receptor:

  • It enhances the inhibitory neurotransmission mediated by GABA, leading to increased sedation and anxiolytic effects.
  • The compound binds to specific sites on the GABA A receptor complex, facilitating chloride ion influx and hyperpolarization of neuronal membranes .

This mechanism accounts for its sedative properties and explains its use in treating anxiety and sleep disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Nitromethaqualone hydrochloride has a melting point range between 239°C and 241°C .
  • Solubility: It is soluble in organic solvents like methanol and less soluble in water.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Nitromethaqualone is reactive towards nucleophiles due to the presence of electron-withdrawing groups on its aromatic rings.
Applications

Scientific Uses

Nitromethaqualone has been primarily explored for its potential applications in:

  • Pharmacology: As a sedative or hypnotic agent, it has been studied for treating insomnia and anxiety disorders due to its enhanced potency compared to methaqualone.
  • Forensic Science: Its detection in biological samples has implications for toxicology and forensic investigations related to drug abuse .
Historical Development and Synthesis of Nitromethaqualone Hydrochloride

Patent Analysis and Early Synthetic Routes

The foundation of nitromethaqualone hydrochloride synthesis originates in the systematic structural modification of the quinazolinone pharmacophore during the 1960s. Early synthetic routes paralleled methaqualone production methods, with the pivotal innovation being the strategic nitro substitution on the C3 phenyl ring. The compound was first protected under German Patent No. 1,133,663 (1962) and later in US Patent 3,162,634 (1964) assigned to Jenapharm, covering 2-methyl-3-(2'-methyl-3'-chlorphenyl)-quinazolone-(4) derivatives and establishing intellectual property protection for the structural class . These patents documented the core synthetic approach involving the condensation of N-acetylanthranilic acid with 2-amino-5-nitroanisole (2-methoxy-4-nitroaniline) under dehydrating conditions – a method adapted from established methaqualone syntheses but requiring precise control over regiochemistry during nitro group introduction [2] [6].

Early laboratory-scale syntheses predominantly followed two key pathways, both derived from methaqualone manufacturing techniques but incorporating specialized purification steps for the nitro analogue:

  • Acylanthranilic Acid Route: This involved reacting anthranilic acid with acetic anhydride to form N-acetylanthranilic acid, followed by condensation with 2-methoxy-4-nitroaniline using phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) as cyclodehydrating agents. PPA was often preferred for reduced side-product formation [2].
  • Isatoic Anhydride Route: Employing isatoic anhydride reacted directly with 2-methoxy-4-nitroaniline in the presence of acetic anhydride/acetic acid mixtures, offering a potentially streamlined single-vessel approach, though often yielding complex mixtures requiring chromatographic purification not feasible industrially [2].

Table 1: Key Early Synthetic Methods for Nitromethaqualone Core Structure

MethodKey IntermediateCyclization AgentReported Yield RangePrimary Challenges
Acylanthranilic Acid + AmineN-Acetylanthranilic AcidPCl₃, POCl₃, PPA45-68%Nitro group reduction; Tar formation
Isatoic Anhydride + AmineN-(2-Carboxyphenyl)acetamideAc₂O/AcOH50-75%Regioisomer formation; Difficult purification

These routes faced significant challenges in translating to consistent high-yield production, particularly concerning the sensitivity of the nitro group under acidic conditions (risk of partial reduction) and the formation of regioisomeric impurities during the cyclization step. Furthermore, purification of the crude base before hydrochloride salt formation proved problematic due to the compound's relatively low solubility in common organic solvents compared to methaqualone [2] [6].

Structural Optimization from Methaqualone: Nitro Group Introduction

Nitromethaqualone emerged from deliberate medicinal chemistry efforts to enhance the potency and duration of action of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone). The primary structural modification involved introducing a strongly electron-withdrawing nitro group (-NO₂) at the para position relative to the methoxy (-OCH₃) group on the C3 phenyl ring, yielding 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone . This modification was pharmacologically significant, resulting in a compound with approximately tenfold increased potency in animal models compared to the parent methaqualone, reducing the effective human dose to approximately 25 mg .

The introduction of the nitro group profoundly altered the molecule's electronic properties and binding characteristics:

  • Enhanced Electron Deficiency: The powerful electron-withdrawing nature of the -NO₂ group significantly decreased the electron density on the C3 aryl ring. Computational analysis suggested this enhanced hydrogen bonding potential or dipole-dipole interactions with the benzodiazepine binding site (or a putative quinazolinone site), increasing receptor affinity.
  • Resonance Stabilization: The -NO₂ group, conjugated with the methoxy substituent via the aromatic ring, created a push-pull system potentially stabilizing the molecule's bioactive conformation. This resonance likely contributed to the observed resistance to metabolic deactivation compared to methaqualone.
  • Altered Physicochemical Profile: The nitro group substantially increased molecular polarity (LogP reduction) and introduced a strong chromophore, impacting solubility and analytical detection. Crystallization as the hydrochloride salt (Nitromethaqualone Hydrochloride, C₁₆H₁₃N₃O₄·HCl) improved stability and handling compared to the free base [6] .

Table 2: Impact of Nitro Substitution on Key Molecular Properties vs. Methaqualone

PropertyMethaqualone (Free Base)Nitromethaqualone (Free Base)ChangeConsequence
Empirical FormulaC₁₆H₁₄N₂OC₁₆H₁₃N₃O₄+N, +2O; -HIncreased molecular weight (250 → 311)
Key Substituent (C3 Aryl)2-Methyl2-Methoxy-4-Nitro-CH₃ → -OCH₃/-NO₂Enhanced electron deficiency
Calculated LogP (Est.)~3.0~1.8Decrease ~1.2Increased polarity; Altered distribution
UV λmax (MeOH)~230, ~305 nm~255, ~365 nmSignificant bathochromic shiftEase of detection/quantitation
Relative Potency (Animal)1x~10xIncreaseLower effective dose

While the core quinazolinone structure (2-methyl-4(3H)-quinazolinone) remained unchanged from methaqualone – a critical feature for sedative-hypnotic activity – the strategic placement of the electron-withdrawing nitro group para to the methoxy substituent proved optimal for maximizing potency enhancement without compromising intrinsic activity .

Industrial-Scale Synthesis Challenges and Yield Optimization Strategies

Scaling nitromethaqualone synthesis from laboratory batches to viable industrial production encountered significant hurdles distinct from simpler methaqualone manufacture. The primary challenges centered on the sensitivity of the nitro group, purification complexities, and achieving high chemical and isomeric purity cost-effectively.

Key challenges and corresponding optimization strategies developed included:1. Nitro Group Instability:* Challenge: The nitro group, particularly under the acidic (PCl₃, PPA) and high-temperature conditions traditionally used for methaqualone cyclization, was prone to partial reduction or decomposition, leading to des-nitro impurities or tarry by-products that drastically reduced yield and complicated purification.* Optimization:* Alternative Cyclodehydrating Agents: Replacing PCl₃ with milder agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or employing catalytic POCl₃ in aprotic solvents (e.g., DMF, toluene) at controlled temperatures (80-110°C) minimized decomposition [2].* Staged Temperature Control: Implementing precise temperature ramping during the condensation/cyclization step, avoiding prolonged exposure above 120°C, was critical.* Inert Atmosphere: Rigorous exclusion of moisture and oxygen during the reaction and subsequent workup prevented unwanted redox reactions.

  • Impurity Profiling and Purification:
  • Challenge: Early routes produced significant amounts of regioisomers (e.g., 6- or 8-nitro isomers if anthranilic acid derivatives nitrated in situ), unreacted intermediates, and colored impurities. The desired isomer exhibited poor crystallization tendency.
  • Optimization:
  • High-Purity Feedstocks: Strict specification control on 2-methoxy-4-nitroaniline (limiting meta isomers) and N-acetylanthranilic acid was essential. Recrystallization of both precursors before use became standard practice.
  • Activated Carbon Treatment: Incorporating activated carbon treatment of the hot reaction mixture or crude solution in solvents like ethanol or ethyl acetate effectively removed colored impurities and high molecular weight tars before crystallization.
  • Solvent System Optimization for Crystallization: Extensive screening identified specific solvent/anti-solvent pairs (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Cyclohexane) providing optimal crystal growth, yield, and purity of the free base or hydrochloride salt. Microcrystalline seed beds were often employed.
  • Reaction Calorimetry: Applying reaction calorimetry, as demonstrated in optimization efforts for structurally complex pharmaceuticals like levobupivacaine HCl [5], allowed precise mapping of exotherms during cyclization and salt formation, enabling safer and more controlled scale-up by mitigating thermal runaway risks associated with impurity formation.
  • Yield Optimization:
  • Challenge: Initial process yields were often below 50%, making production economically marginal. Losses occurred during cyclization (incomplete reaction), workup (solubility issues), and particularly during purification (multiple recrystallizations needed).
  • Optimization:
  • Stoichiometry and Catalysis: Fine-tuning the stoichiometry of the cyclodehydrating agent (often using 1.05-1.2 equivalents) and exploring catalytic amounts of Lewis acids (e.g., ZnCl₂) improved conversion without excessive by-product formation.
  • Solvent Recovery: Implementing efficient distillation and recovery systems for solvents like DMF, toluene, and alcohols reduced costs and environmental impact.
  • Mother Liquor Recycling: Analyzing and reprocessing mother liquors to recover additional product or valuable starting materials (like unreacted aniline) became standard practice.
  • In-line Process Analytics (PAT): Adoption of techniques like in-line FTIR or UV-vis spectroscopy, similar to strategies used in modern API manufacturing [5], enabled real-time monitoring of reaction completion and impurity profiles, allowing for immediate corrective actions and reducing batch failures.

Table 3: Industrial Process Optimization Summary for Nitromethaqualone HCl Synthesis

Process StageKey ChallengeOptimization StrategyImpact on Yield/Purity
Precursor SynthesisIsomeric purity of 2-Methoxy-4-nitroanilineRigorous specification control; RecrystallizationReduced regioisomeric impurities
CyclizationNitro group degradation; High exothermMilder dehydrating agents (Eaton's, cat. POCl₃); Precise temperature control; Inert atmosphereIncreased conversion (70→85%); Reduced tar
Crude WorkupSolubility issues; Emulsion formationOptimized solvent extraction (e.g., CH₂Cl₂/H₂O); Activated carbon treatmentEfficient impurity removal; Clear phases
Crystallization (Free Base or HCl)Poor crystal form; Low recoveryTailored solvent/anti-solvent systems (e.g., EtOAc/Hex); Seeded crystallization; Controlled cooling profileImproved crystal form; Yield increase (15-20%); Purity >98.5%
DryingHygroscopicity; Thermal degradationLow-temperature vacuum drying; Controlled humidity environmentStable, free-flowing powder; Minimal degradation

These systematic optimizations, focusing on gentle yet efficient cyclization conditions and sophisticated crystallization control informed by calorimetry and process analytical technology (PAT), transformed nitromethaqualone hydrochloride synthesis from a challenging laboratory curiosity into a viable, albeit complex, industrial process capable of delivering the high-purity active pharmaceutical ingredient (API) required for pharmaceutical formulation studies [5] [6].

Properties

CAS Number

3946-23-4

Product Name

Nitromethaqualone hydrochloride

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

InChI

InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H

InChI Key

SIAJXPPTHOCXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.